molecular formula C13H16O4 B092840 2-Hydroxy-3-phenoxypropyl methacrylate CAS No. 16926-87-7

2-Hydroxy-3-phenoxypropyl methacrylate

Cat. No.: B092840
CAS No.: 16926-87-7
M. Wt: 236.26 g/mol
InChI Key: HFXVXHPSVLHXCC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl methacrylate is a chemical compound with the molecular formula C13H16O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents but insoluble in water. This compound is primarily used in the production of coatings, adhesives, and inks due to its high reactivity and excellent light resistance .

Mechanism of Action

Target of Action

2-Hydroxy-3-phenoxypropyl methacrylate is a hydrophilic monomer . It is primarily used in the fabrication of polymeric materials, such as poly(phenylene ether)-based substrate materials . Its primary targets are the polymer chains in these materials, where it acts as a curing agent .

Mode of Action

This compound interacts with its targets through a process known as photosynthesis . Under UV radiation, it forms covalent bonds with the polymer chains, leading to the formation of a cross-linked network . This process enhances the mechanical and thermal properties of the resulting material .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to polymer chemistry. The compound participates in free radical polymerization, a process initiated by UV radiation . The resulting cross-linked network alters the physical properties of the polymer, enhancing its suitability for various applications .

Pharmacokinetics

It’s important to note that the compound’s bioavailability in a polymer matrix is influenced by factors such as its concentration and the conditions of the curing process .

Result of Action

The action of this compound results in the formation of a cross-linked polymer network . This enhances the material’s mechanical strength, thermal stability, and resistance to solvents . In the context of poly(phenylene ether)-based substrate materials, this can improve the material’s performance and lifespan .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and UV light exposure . For instance, the curing process requires a specific temperature range and UV radiation to initiate the polymerization . Additionally, the presence of inhibitors like monomethyl ether hydroquinone can prevent premature polymerization .

Preparation Methods

Chemical Reactions Analysis

2-Hydroxy-3-phenoxypropyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts such as iron (III) benzoate and guanidinium carbonate . The major products formed from these reactions are typically polymers or hydrolyzed products.

Comparison with Similar Compounds

2-Hydroxy-3-phenoxypropyl methacrylate is similar to other methacrylate compounds such as:

What sets this compound apart is its unique combination of high reactivity and excellent light resistance, making it particularly suitable for applications requiring durable and long-lasting materials .

Properties

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVXHPSVLHXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275831, DTXSID80864723
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16926-87-7, 162223-14-5
Record name 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16926-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-phenoxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a two neck flask equipped with a condenser under nitrogen atmosphere were placed 15.017 g (0.1 mol) of 1,2-epoxy-3-phenoxypropane, 9.039 g (0.105 mol) of methacrylic acid, 1.35 g (0.013 mol) of triethylamine and 30 mg of BHT. The reaction mixture was stirred at 60° C. 1H NMR showed reaction completion at 24 hours. Reaction mixtures was dissolved in methylene chloride and extracted with saturated solution of sodium hydroxide (NaOH) 3×25 ml, diluted solution of acid chloride (HCl) 2×25 ml, 2×25 ml of saturated solution of sodium bicarbonate (NaHCO3) and finally with brine 1×25 ml. Organic layer was dried over sodium sulfate (Na2SO4), filtered and vacuum dried. 20.14 grams (yield: 85%) of low viscosity (η=0.0891 Pa*s) amber material was obtained.
Quantity
15.017 g
Type
reactant
Reaction Step One
Quantity
9.039 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the thermal properties of polymers containing 2-hydroxy-3-phenoxypropyl methacrylate?

A: The research articles explore the thermal properties of blends containing poly(this compound) and poly(ethyl methacrylate). [, ] While specific data isn't provided in the abstracts, the research likely investigates how incorporating this compound into a polymer blend impacts its glass transition temperature, thermal stability, and other relevant thermal characteristics. For detailed findings, refer to the full text of:

    Q2: Can this compound be used in catalytic applications?

    A: While not directly explored in the provided abstracts, one article suggests potential catalytic applications for polymers containing this compound. [] The research investigates hydroxyl functionalized methacrylic terpolymers, which could incorporate this compound, as supports for Mn(III) Salen catalysts. This suggests that the presence of the hydroxyl group in this compound may offer possibilities for anchoring catalytic species. Further details on the specific use and effectiveness of this compound in this context would require examining the full research paper:

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